Methyl-d9-choline

Description

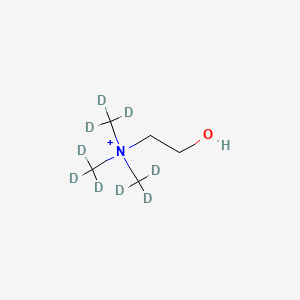

Structure

3D Structure

Properties

CAS No. |

50673-41-1 |

|---|---|

Molecular Formula |

C5H14NO+ |

Molecular Weight |

113.23 g/mol |

IUPAC Name |

2-hydroxyethyl-tris(trideuteriomethyl)azanium |

InChI |

InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1/i1D3,2D3,3D3 |

InChI Key |

OEYIOHPDSNJKLS-GQALSZNTSA-N |

SMILES |

C[N+](C)(C)CCO |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

C[N+](C)(C)CCO |

Appearance |

Solid powder |

Other CAS No. |

50673-41-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Methyl-d9-choline; J2.078.736H; Methyl d9 choline; Methyld9choline; |

Origin of Product |

United States |

Technical Master Guide: Methyl-d9-choline in Bioanalytical Research

Executive Summary

Methyl-d9-choline (Choline-d9) represents the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of choline and its metabolites in complex biological matrices. Its utility extends beyond simple quantification; it is a critical probe in metabolic flux analysis, enabling the precise tracking of the phosphatidylethanolamine N-methyltransferase (PEMT) pathway versus the CDP-choline (Kennedy) pathway. This guide provides a rigorous technical breakdown of its physicochemical properties, handling protocols, and application in high-throughput drug development workflows.

Part 1: Chemical Identity and Physicochemical Properties[1]

Methyl-d9-choline is the deuterated analog of choline where the nine hydrogen atoms on the trimethylammonium headgroup are replaced by deuterium (

Structural Specifications

| Property | Specification |

| Compound Name | Methyl-d9-choline Chloride (Common salt form) |

| Systematic Name | 2-Hydroxy-N,N,N-tris(methyl-d3)ethan-1-aminium chloride |

| CAS Number (Salt) | 61037-86-3 |

| CAS Number (Cation) | 50673-41-1 |

| Molecular Formula | |

| Molecular Weight (Salt) | 148.68 g/mol |

| Molecular Weight (Cation) | 113.23 g/mol |

| Isotopic Purity | |

| Solubility | Highly soluble in water (>50 mg/mL), Methanol; Slightly soluble in DMSO |

| Hygroscopicity | Highly hygroscopic (requires desiccation) |

Mass Shift Logic

The substitution of 9 protons (

-

Native Choline (

): m/z 104.1 -

Methyl-d9-choline (

): m/z 113.2

This +9 Da shift is sufficient to avoid isotopic overlap with the natural abundance M+1 and M+2 isotopes of endogenous choline, ensuring zero cross-talk in mass spectrometry.

Part 2: Strategic Applications in Drug Development

Biomarker Quantification (TMAO Axis)

Choline is a precursor to Trimethylamine N-oxide (TMAO), a prognostic biomarker for cardiovascular disease (CVD) and renal failure. Methyl-d9-choline is used to normalize matrix effects during the quantification of free choline in plasma, which is often co-analyzed with TMAO and Betaine.

Metabolic Flux Analysis (MFA)

In drug discovery, particularly for hepatology (NASH/NAFLD), researchers use Methyl-d9-choline to distinguish between:

-

Dietary uptake: Direct absorption of labeled choline.

-

De novo synthesis: Methylation of phosphatidylethanolamine (PE) to phosphatidylcholine (PC).

By administering Methyl-d9-choline in vivo, researchers can track the incorporation of the d9-headgroup into PC (via the Kennedy pathway) versus PC synthesized from endogenous sources.

Part 3: Experimental Framework & Protocols

Protocol A: Preparation of Calibration Standards

-

Objective: Create a stable stock solution free from isotopic exchange.

-

Solvent: Water or 50:50 Methanol:Water (acidified with 0.1% Formic Acid to prevent bacterial growth).

Step-by-Step:

-

Weighing: Rapidly weigh 10.0 mg of Choline-d9 chloride into a tared glass vial. Note: Work in a low-humidity environment or use a glovebox due to hygroscopicity.

-

Dissolution: Add 10.0 mL of LC-MS grade water to yield a 1.0 mg/mL (free base equivalent calculation required) stock.

-

Storage: Aliquot into amber glass vials. Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).

-

Working Solution: Dilute stock to 10

g/mL in acetonitrile/water (50:50) for daily use.

Protocol B: High-Throughput Plasma Extraction

-

Method: Protein Precipitation (PPT)

-

Rationale: Choline is highly polar; Liquid-Liquid Extraction (LLE) with non-polar solvents is ineffective. PPT with acidified organic solvent maximizes recovery.

Workflow:

-

Sample: Aliquot 50

L of plasma into a 96-well plate. -

IS Addition: Add 10

L of Methyl-d9-choline working solution (2 -

Precipitation: Add 200

L of ice-cold Acetonitrile containing 0.1% Formic Acid. -

Agitation: Vortex for 30 seconds; Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150

L of supernatant to a fresh plate. -

Injection: Inject 2-5

L directly onto the LC-MS/MS system.

Protocol C: LC-MS/MS Conditions (HILIC Mode)

Reverse-phase C18 columns often fail to retain choline due to its positive charge and high polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard.

-

Column: Waters BEH Amide or Phenomenex Kinetex HILIC (1.7

m, 2.1 x 100 mm). -

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 95% B to 50% B over 5 minutes.

-

MS Detection: Positive Electrospray Ionization (ESI+).

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |

|---|---|---|---|

| Choline (Endogenous) | 104.1 | 60.1 | 20 |

| Methyl-d9-choline (IS) | 113.2 | 69.1 | 20 |

Note: The product ion 60.1 corresponds to trimethylamine (N(CH3)3), while 69.1 corresponds to trimethylamine-d9 (N(CD3)3).

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the metabolic fate of Methyl-d9-choline, highlighting its divergence into the Betaine oxidation pathway and the Phospholipid synthesis pathway.

Caption: Metabolic fate of Methyl-d9-choline showing divergence into the Kennedy Pathway (Red), Betaine Oxidation (Green), and Acetylcholine synthesis.

Part 5: Analytical Workflow Diagram

This diagram outlines the decision matrix for processing biological samples containing Choline-d9.

Caption: Standardized bioanalytical workflow for the extraction and quantification of Choline-d9 from biological matrices.

References

-

National Center for Advancing Translational Sciences (NCATS). (n.d.). Methyl-d9-choline Inxight Drugs Entry. Retrieved from [Link]

-

Koc, H., Mar, M. H., Ranasinghe, A., Swenberg, J. A., & Zeisel, S. H. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Holm, P. I., Ueland, P. M., Kvalheim, G., & Lien, E. A. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. Clinical Chemistry. Retrieved from [Link]

-

Wang, Z., Klipfell, E., Bennett, B. J., Koeth, R., Levison, B. S., Dugar, B., ... & Hazen, S. L. (2011). Gut flora metabolism of phosphatidylcholine promotes cardiovascular disease. Nature. Retrieved from [Link]

Metabolic Stability of Methyl-d9-choline: A Technical Guide to Tracing and Quantification

Topic: Metabolic Stability of Methyl-d9-choline in Biological Systems Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Professionals, Analytical Chemists

Executive Summary

Methyl-d9-choline (N,N,N-trimethyl-d9-choline) serves as the "gold standard" stable isotope tracer for delineating choline metabolism in biological systems. Unlike deuterated analogs designed to improve metabolic stability via the Kinetic Isotope Effect (KIE), Methyl-d9-choline is primarily utilized to track metabolic fate rather than resist it. Its utility lies in its ability to distinguish exogenous (dietary/supplemental) choline from endogenous pools while undergoing identical metabolic processing—including gut microbial cleavage to trimethylamine (TMA) and hepatic oxidation to betaine. This guide provides a rigorous technical framework for assessing the metabolic stability and flux of Methyl-d9-choline, detailing experimental protocols for gut microbiota assays, in vivo pharmacokinetics, and LC-MS/MS quantification.

Mechanistic Basis of Stability & Metabolism

Chemical Structure and Isotopic Labeling

Methyl-d9-choline contains nine deuterium atoms on the three N-methyl groups (

-

Molecular Weight: ~113.23 g/mol (vs. 104.17 g/mol for unlabeled choline).

-

Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of deuterium.

The Kinetic Isotope Effect (KIE) Paradox

While C-D bonds are harder to break (Primary KIE), the metabolic fate of choline involves two distinct types of bond cleavage, affecting the stability profile of d9-choline differently:

-

Gut Microbial Cleavage (Instability): The conversion of choline to TMA is catalyzed by the glycyl radical enzyme choline trimethylamine-lyase (CutC).[1] This reaction cleaves the C-N bond , releasing the intact trimethylamine moiety (

).-

Impact: Deuteration of the methyl groups exerts a negligible secondary KIE on this C-N bond cleavage. Therefore, Methyl-d9-choline is NOT resistant to gut microbial degradation and will readily generate d9-TMA and subsequently d9-TMAO.

-

-

Hepatic Oxidation (Betaine Pathway): Choline dehydrogenase (CHDH) oxidizes the

group to an aldehyde.-

Impact: This reaction occurs at the ethyl backbone, not the methyl groups. Consequently, d9-choline is oxidized to d9-betaine at rates comparable to unlabeled choline.

-

-

Demethylation (Methyl Donor): When d9-betaine serves as a methyl donor (via BHMT), a C-N bond is broken to transfer a

group to homocysteine.-

Impact: This step may exhibit a secondary KIE, but in tracer studies, the primary observation is the appearance of d3-methionine and d6-dimethylglycine.

-

Metabolic Pathway Visualization

The following diagram illustrates the dual fate of Methyl-d9-choline: anabolic tissue uptake vs. catabolic microbial breakdown.

Caption: Dual metabolic fate of Methyl-d9-choline. Note that deuteration does not prevent CutC-mediated cleavage to TMA.

Experimental Protocols

Protocol A: In Vitro Gut Stability Assay (Fecal Incubation)

Objective: Quantify the rate of d9-choline degradation to d9-TMA by gut microbiota. This assay validates whether a formulation or inhibitor protects choline from microbial cleavage.

Materials:

-

Fresh fecal samples (Human or Murine).

-

Reduced PBS (pre-reduced in anaerobic chamber).

-

Methyl-d9-choline chloride (Sigma/CIL).

-

Internal Standard: d3-TMA (or use d9-TMA standard curve if d3 is unavailable).

Workflow:

-

Slurry Preparation: Suspend fresh feces (10% w/v) in anaerobic PBS inside an anaerobic chamber (

atmosphere). -

Spike: Add Methyl-d9-choline to a final concentration of 50–100 µM.

-

Incubation: Incubate at 37°C with shaking.

-

Sampling: Aliquot 100 µL at T=0, 2, 4, 6, and 24 hours.

-

Quenching: Immediately mix with 300 µL ice-cold Acetonitrile containing 1% Formic Acid and Internal Standards.

-

Centrifugation: 15,000 x g for 10 min at 4°C. Collect supernatant for LC-MS/MS.

Data Output: Plot % Remaining d9-Choline and % Formation of d9-TMA over time.

Protocol B: In Vivo Pharmacokinetics & Bioavailability

Objective: Assess systemic exposure and conversion to TMAO in a living system.

Dosing:

-

Mouse: 50 mg/kg via oral gavage.

-

Human: 2.2 mmol (approx 300-400 mg) oral bolus.

Sampling:

-

Collect plasma (EDTA tubes) at 0, 0.5, 1, 2, 4, 8, and 24 hours.

-

Critical Step: Keep samples on ice immediately; plasma separation within 30 mins to prevent ex vivo degradation or RBC uptake.

Analytical Methodology (LC-MS/MS)[2][3][4][5]

To accurately measure metabolic stability, you must resolve the deuterated isotopologues from endogenous species.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Shimadzu 8060). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography).

-

Column: Waters Acquity BEH Amide or Shim-pack Velox HILIC (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 95% B to 50% B over 5 minutes.

MRM Transitions (Quantification):

| Analyte | Precursor ( | Product ( | Collision Energy (V) | Notes |

| Choline (d0) | 104.1 | 60.1 | 20 | Loss of |

| d9-Choline | 113.2 | 69.1 | 22 | Loss of |

| TMAO (d0) | 76.1 | 58.1 | 25 | Characteristic fragment |

| d9-TMAO | 85.2 | 66.2 | 27 | Shift +9 Da |

| TMA (d0) | 60.1 | 44.1 | 15 | Often requires derivatization |

| d9-TMA | 69.1 | 49.1 | 17 | Often requires derivatization |

*Note: TMA is volatile and poorly retained. For high sensitivity, derivatize with Ethyl Bromoacetate or use high-pH HILIC.

Analytical Workflow Diagram

Caption: Optimized extraction and detection workflow for Methyl-d9-choline and metabolites.

Data Analysis & Interpretation

When analyzing the metabolic stability of d9-choline, calculate the following parameters:

-

TMAO Conversion Ratio:

-

Interpretation: A high ratio indicates poor gut stability and high microbial conversion. This is the primary metric for assessing "gut stability."

-

-

Fractional Excretion: Compare urinary d9-Betaine vs. d9-Choline to assess hepatic oxidation efficiency.

-

Flux Analysis: If d9-Phosphatidylcholine (d9-PC) appears in plasma, it confirms the intact absorption and utilization via the Kennedy pathway.

-

Note: If you detect d3-PC or d6-PC, this indicates d9-choline was oxidized to betaine, demethylated, and the methyl groups were recycled via the PEMT pathway (re-methylation of phosphatidylethanolamine).

-

References

-

Shimadzu Application News. (2020). Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System.Link

-

Roberts, A. B., et al. (2018).[2][3][4] Development of a gut microbe–targeted nonlethal therapeutic to inhibit thrombosis potential. Nature Medicine.[4] Link

-

Missimer, A., et al. (2021). Two methods for assessment of choline status in a randomized crossover study. American Journal of Clinical Nutrition. Link

-

Heikal, A., et al. (2015). Rapid LC-MRM-MS assay for simultaneous quantification of choline, betaine, trimethylamine, trimethylamine N-oxide, and creatinine.[5] Journal of Chromatography B. Link

-

Bockmann, K., et al. (2023).[6] Different choline supplement metabolism in adults using deuterium labelling. European Journal of Nutrition. Link

Sources

- 1. oaepublish.com [oaepublish.com]

- 2. Gut microbe-targeted choline trimethylamine lyase inhibition improves obesity via rewiring of host circadian rhythms | eLife [elifesciences.org]

- 3. Gut microbe-targeted choline trimethylamine lyase inhibition improves obesity via rewiring of host circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Rapid LC-MRM-MS assay for simultaneous quantification of choline, betaine, trimethylamine, trimethylamine N-oxide, and creatinine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Choline supplementation regulates gut microbiome diversity, gut epithelial activity, and the cytokine gene expression in gilts - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stable Isotope Selection for Choline Metabolism

Topic: Differences between Methyl-d9-choline and 13C-labeled choline Content Type: Technical Guide / Whitepaper

Comparative Analysis of Methyl-d9-choline vs. 13C-labeled Choline in Bioanalysis and Fluxomics

Executive Summary

In the investigation of phospholipid metabolism, methyl-group transfer, and cholinergic signaling, the selection of the correct stable isotope tracer is not merely a matter of availability—it is a decision that dictates experimental validity.

This guide delineates the critical physicochemical and biological distinctions between Methyl-d9-choline (deuterated) and 13C-labeled choline . While often used interchangeably in casual conversation, they serve distinct, non-overlapping roles in high-precision research.

-

Methyl-d9-choline is the superior choice for quantification (internal standards) due to its distinct mass shift (+9 Da) and resistance to metabolic oxidation.

-

13C-choline is the requisite choice for Metabolic Flux Analysis (MFA) and NMR spectroscopy , as it mirrors native reaction kinetics without the confounding influence of the Kinetic Isotope Effect (KIE).

Part 1: Physicochemical & Isotopic Fundamentals

Structural and Mass Distinction

The fundamental difference lies in the specific isotope substitution on the trimethylamine headgroup of the choline molecule.

| Feature | Methyl-d9-Choline | [Methyl-13C3]-Choline |

| Formula | ||

| Mass Shift | +9.05 Da | +3.01 Da |

| Primary Bond | C-D (Carbon-Deuterium) | 13C-H (Carbon-13 - Hydrogen) |

| Bond Energy | Higher (Stronger bond) | Identical to 12C-H (approx.) |

| Natural Abundance Overlap | Negligible (M+9 is far from M+0) | Moderate Risk (M+3 overlaps with S/Cl isotopes) |

The Kinetic Isotope Effect (KIE)

The most critical "Senior Scientist" insight is the impact of the Primary Kinetic Isotope Effect .

-

Deuterium (d9): The C-D bond has a lower zero-point energy than the C-H bond, requiring more activation energy to cleave. In pathways where C-H bond breaking is the rate-limiting step (e.g., Choline Dehydrogenase converting Choline

Betaine aldehyde), d9-choline reacts significantly slower.-

Result: Metabolic partitioning is altered. The d9-tracer may preferentially route toward Phosphatidylcholine (PC) synthesis (Kennedy Pathway) because the oxidative pathway to Betaine is kinetically "throttled."

-

-

Carbon-13 (13C): The mass difference between 12C and 13C is insufficient to cause a significant KIE.

-

Result: 13C-choline flows through metabolic networks at the exact same rate as endogenous choline.

-

Part 2: Biological & Metabolic Implications[1][2]

Pathway Visualization

The following diagram illustrates how d9-choline can introduce bias in metabolic branching compared to 13C-choline.

Caption: Figure 1. Metabolic branching of choline. The oxidative pathway to Betaine involves C-H bond cleavage, subject to Deuterium KIE. The Kennedy pathway to PC does not.

Part 3: Analytical Applications & Decision Matrix

Mass Spectrometry Quantification (LC-MS/MS)

Recommendation: Use Methyl-d9-Choline.

-

Cross-Talk Elimination: In bioanalysis, "cross-talk" occurs when the isotopic envelope of the analyte overlaps with the internal standard (IS).

-

Natural choline (M+0) has isotopes at M+1 (13C) and M+2 (sulfur/oxygen isotopes).

-

[Methyl-13C3]-choline (M+3) is dangerously close to the M+2/M+3 tail of high-concentration endogenous choline, leading to false positives in the IS channel.

-

Methyl-d9-choline (M+9) is completely resolved from endogenous background.

-

-

Chromatographic Caution: Deuterated compounds are slightly less lipophilic than proteo-forms. In Reverse Phase (RP) chromatography, d9-choline may elute slightly earlier than endogenous choline. In HILIC (Hydrophilic Interaction Liquid Chromatography), this effect is minimized but must be validated to ensure the IS compensates for matrix effects at the exact elution time.

Metabolic Flux Analysis (MFA)

Recommendation: Use 13C-Choline.

-

True Flux: To model reaction rates (flux), the tracer must behave identically to the tracee. Because 13C lacks the KIE, it accurately reflects how fast choline is converted to betaine vs. phosphocholine.

-

NMR Capability: 13C is NMR-active (spin 1/2), allowing for the detection of specific positional labeling in tissue biopsies without extraction, or via hyperpolarized MRI in vivo. Deuterium is "silent" in standard 1H-NMR and requires specialized 2H-NMR probes.

Decision Matrix

| Experimental Goal | Recommended Isotope | Rationale |

| Absolute Quantification (LC-MS) | Methyl-d9 | +9 Da shift prevents signal overlap; high isotopic purity. |

| Metabolic Flux Analysis | 13C-Choline | No Kinetic Isotope Effect; preserves native reaction rates. |

| NMR Spectroscopy | 13C-Choline | NMR active nucleus; allows positional tracing. |

| In Vivo Tracing (Long term) | Methyl-d9 | Greater metabolic stability (slower degradation) allows longer tracking of the lipid headgroup. |

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Quantification of Plasma Choline

Objective: Precise quantification of free choline using d9-IS.

-

Standard Preparation:

-

Prepare Stock A: Native Choline Chloride (1 mg/mL).

-

Prepare Stock B (IS): Methyl-d9-Choline Chloride (1 mg/mL).

-

Critical Step: Verify isotopic purity of Stock B. If d0 content > 0.5%, mathematical correction is required.

-

-

Sample Processing:

-

Aliquot 50 µL plasma.

-

Spike IS: Add 10 µL of d9-Choline (2 µM working solution) before protein precipitation. This ensures the IS undergoes the exact same extraction efficiency as the analyte.

-

Precipitate: Add 200 µL ice-cold Methanol/Acetonitrile (50:50). Vortex 30s. Centrifuge 10,000 x g for 10 min.

-

-

LC-MS/MS Conditions:

-

Column: HILIC (e.g., Waters BEH Amide), 2.1 x 100 mm.

-

Mobile Phase: A: 10mM Ammonium Formate (pH 3.5); B: Acetonitrile.

-

Transitions (MRM):

-

Choline: 104.1

60.1 (Quant) -

d9-Choline: 113.1

69.1 (Quant)

-

-

Note: The +9 mass shift is retained in the fragment (Trimethylamine headgroup).

-

Protocol B: 13C-Flux Analysis of Phospholipid Synthesis

Objective: Determine the rate of choline incorporation into PC in cultured cells.

-

Media Preparation:

-

Use choline-deficient DMEM.

-

Supplement with [1,2-13C2]-Choline or [Methyl-13C3]-Choline at physiological concentration (20 µM).

-

-

Pulse-Chase Experiment:

-

Pulse: Incubate cells for defined timepoints (0, 1h, 2h, 4h).

-

Quench: Rapidly wash with ice-cold saline; quench metabolism with liquid nitrogen.

-

-

Extraction & Analysis:

-

Extract lipids using the Bligh-Dyer method.

-

Analyze via High-Res MS (Orbitrap/Q-TOF) or 13C-NMR.

-

Data Processing: Calculate the M+3/M+0 ratio in Phosphatidylcholine.

-

Validation: Ensure the ratio of Betaine/Choline labeling matches the theoretical flux without KIE retardation.

-

Part 5: Workflow Diagram (LC-MS Bioanalysis)

Caption: Figure 2. Standardized LC-MS/MS workflow using d9-choline to normalize extraction recovery and matrix effects.

References

-

Koc, H., et al. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical Chemistry. [Link]

-

Glunde, K., et al. (2006). Incorporation of [1,2-13C2]choline into phosphatidylcholine in breast cancer cells: a metabolic flux analysis. NMR in Biomedicine. [Link]

-

Westheimer, F. H. (1961). The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews. [Link]

-

NIST Chemistry WebBook. Choline Chloride Mass Spectrum Standards. [Link]

-

Struys, E. A., et al. (2005). Determination of choline, betaine, and dimethylglycine in plasma by stable isotope dilution liquid chromatography-tandem mass spectrometry. Clinical Chemistry. [Link]

Kinetic Isotope Effects of Methyl-d9-choline: A Mechanistic Guide for Enzymology and Drug Discovery

Topic: Kinetic Isotope Effects of Methyl-d9-choline in Enzymatic Reactions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl-d9-choline (

This guide provides a rigorous technical framework for utilizing Methyl-d9-choline to elucidate enzyme mechanisms (specifically Choline Oxidase, Choline Kinase, and Choline TMA-Lyase) and to map metabolic flux in drug development contexts, particularly for cardiovascular therapeutics targeting the TMA/TMAO pathway.

Chemical Identity & Isotopic Properties[1][2][3][4][5][6]

-

Compound: Methyl-d9-choline Chloride

-

Structure:

-

Isotopic Substitution: 9 Deuterium atoms on the quaternary ammonium headgroup.

-

Key Physical Property: The C-D bond is shorter and stronger than the C-H bond (Zero Point Energy difference:

kcal/mol). -

Mechanistic Utility:

-

Secondary KIEs: Probes hybridization changes and steric constraints at the nitrogen center during C-N bond cleavage or substrate binding.

-

Primary KIEs: Probes methyl-transfer reactions (e.g., BHMT activity) where a

bond is broken.

-

Mechanistic Enzymology: The Three Pillars

Choline Oxidase (ChoX) & Dehydrogenase (CHDH)

-

Reaction: Choline

Betaine Aldehyde -

Mechanism: Hydride transfer from the

-carbon ( -

Methyl-d9 Effect (Secondary KIE): In this reaction, the methyl groups are "spectators" to the bond-breaking event. However, Methyl-d9-choline exhibits a secondary isotope effect (typically

).-

Causality: The deuterated methyl group is slightly smaller (steric effect) and more electron-donating (inductive effect) than the protium analog. This stabilizes the positive charge on the nitrogen. If the transition state involves a change in charge density or geometry at the nitrogen, a measurable, albeit small, KIE is observed.

-

Application: Used to distinguish binding rate constants (

) from catalytic rate constants (

-

Choline TMA-Lyase (CutC) – The Microbiome Target[10]

-

Reaction: Choline

Trimethylamine (TMA) + Acetaldehyde.[6][7][8] -

Mechanism: Glycyl Radical Enzyme (GRE) mediated C-N bond cleavage.[6][7][8]

-

Methyl-d9 Effect (Secondary Leaving Group KIE): CutC cleaves the C-N bond between the ethyl chain and the trimethylammonium headgroup. The methyl C-H bonds remain intact.

-

Mechanism Insight: The KIE here (

) probes the vibrational freedom of the TMA group in the transition state. A normal secondary KIE ( -

Drug Dev Relevance: Methyl-d9-choline is the gold standard for tracking in vivo conversion of choline to TMAO (a cardiovascular risk factor) because the d9-TMA product is distinct from endogenous TMA sources.

-

Betaine-Homocysteine S-Methyltransferase (BHMT) – The Downstream Primary KIE

-

Reaction: Betaine + Homocysteine

Dimethylglycine + Methionine. -

Methyl-d9 Effect (Primary KIE): Once Methyl-d9-choline is oxidized to Methyl-d9-betaine, it enters the methyl donor pool. BHMT transfers one methyl group to homocysteine.

-

The Switch: Here, a C-N bond within the deuterated methyl group is broken. This results in a Primary KIE (

for methyl transfers). -

Result: This step becomes slower, potentially altering the flux between the Methionine Cycle and the folate pathway.

-

Visualization: Metabolic Fate & KIE Points

The following diagram maps the differential isotope effects across the choline metabolic network.

Caption: Metabolic routing of Methyl-d9-choline showing distinct Kinetic Isotope Effect (KIE) types at each enzymatic branch point. Primary KIEs occur only during methyl transfer (BHMT).

Experimental Protocol: Competitive KIE Measurement

To accurately measure the small secondary KIEs associated with Methyl-d9-choline, a competitive internal standard method using LC-MS/MS is required. Direct comparison of

Protocol Design

Objective: Determine

Materials:

-

Substrate Mix: 1:1 molar ratio of Choline-d0 (Natural) and Choline-d9.

-

Enzyme: Purified recombinant ChoX or CutC.

-

Quench Solution: Acidic Acetonitrile (stops reaction instantly).

Step-by-Step Workflow:

-

Substrate Preparation: Prepare a master mix containing 100

M Choline-d0 and 100 -

Reaction Initiation: Add enzyme to the mixture. Ensure

to probe -

Time-Course Sampling:

-

Extract aliquots at 0, 5, 10, 15, 20, and 30% conversion.

-

Critical: Do not exceed 30% conversion to avoid "swamping" the mass spec signal with product inhibition effects or back-reaction complications.

-

-

Quenching: Immediately mix aliquots 1:4 with Quench Solution.

-

LC-MS/MS Analysis:

-

Monitor Transitions:

-

d0-Choline:

104 -

d9-Choline:

113 -

d0-Product (e.g., Betaine):

118 -

d9-Product:

127

-

-

-

Calculation: Use the equation for competitive KIE:

Where:- = Fractional conversion (Product / (Substrate + Product)).

-

= Ratio of d9/d0 product at time

- = Initial ratio of d9/d0 substrate.

Data Presentation Template

When reporting these results, structure your data as follows:

| Parameter | Choline-d0 (H) | Choline-d9 (D) | Observed KIE ( | Interpretation |

| 1.00 | No significant primary rate limitation. | |||

| 1.00 | Secondary KIE. Indicates hybridization/steric shift at N-center during capture. | |||

| Metabolic Stability ( | 24 min | 28 min | 1.17 | Slight stabilization due to inductive effects. |

Applications in Drug Development[2]

The "Deuterium Switch" in TMAO Reduction

Elevated TMAO is linked to atherosclerosis. Inhibiting the gut bacterial enzyme CutC is a therapeutic target.

-

Strategy: Developing inhibitors that mimic the transition state of choline cleavage.

-

Role of Methyl-d9: By measuring the Secondary KIE of CutC with Methyl-d9-choline, researchers can map the transition state geometry. A large secondary KIE implies significant rehybridization of the nitrogen, guiding the design of transition-state analogue inhibitors (e.g., fluoromethyl-choline derivatives).

Bioisosteres and Metabolic Tracing

Methyl-d9-choline is used to differentiate exogenous (dietary/supplement) choline from endogenous biosynthesis (PEMT pathway).

-

Protocol: Administer Methyl-d9-choline.

-

Readout:

-

d9-PC: Indicates direct incorporation via the Kennedy Pathway.

-

d3-PC or d6-PC: Indicates oxidation to betaine, methyl transfer to SAM, and subsequent methylation of PE (PEMT pathway).

-

Logic: Only the PEMT pathway scrambles the methyl groups, producing d3/d6 species. The Kennedy pathway preserves the d9 headgroup intact.

-

References

-

Gadda, G. (2003). pH and deuterium kinetic isotope effects studies on the oxidation of choline to betaine-aldehyde catalyzed by choline oxidase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

-

Fan, F., & Gadda, G. (2005). Oxygen- and temperature-dependent kinetic isotope effects in choline oxidase: correlating reversible hydride transfer with environmentally enhanced tunneling. Journal of the American Chemical Society. Link

-

Craciun, S., & Balskus, E. P. (2012). Microbial conversion of choline to trimethylamine requires a glycyl radical enzyme. Proceedings of the National Academy of Sciences (PNAS). Link

-

Yan, J., et al. (2013).[9] Pregnancy alters choline dynamics: results of a randomized trial using stable isotope methodology in pregnant and nonpregnant women. The American Journal of Clinical Nutrition. Link

-

Romano, K. A., et al. (2015). Intestinal Microbiota Composition Modulates Choline Bioavailability from Diet and Accumulation of the Proatherogenic Metabolite Trimethylamine-N-Oxide. mBio. Link

-

Wang, Z., et al. (2011). Gut flora metabolism of phosphatidylcholine promotes cardiovascular disease. Nature. Link

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. On the catalytic mechanism of choline oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pH and deuterium kinetic isotope effects studies on the oxidation of choline to betaine-aldehyde catalyzed by choline oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxygen- and temperature-dependent kinetic isotope effects in choline oxidase: correlating reversible hydride transfer with environmentally enhanced tunneling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and Function of CutC Choline Lyase from Human Microbiota Bacterium Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of choline trimethylamine-lyase expands the chemistry of glycyl radical enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pregnancy alters choline dynamics: results of a randomized trial using stable isotope methodology in pregnant and nonpregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Fluxomics: Tracing Phospholipid Dynamics with Methyl-d9-choline

[1]

Executive Summary

Static lipidomics provides a snapshot of membrane composition but fails to capture the kinetics of lipid synthesis, remodeling, and turnover. In metabolic diseases, cancer, and neurodegeneration, the rate of flux through biosynthetic pathways is often the driver of pathology, not just the steady-state abundance.

Methyl-d9-choline (Choline-d9) is the gold-standard stable isotope tracer for interrogating the Kennedy Pathway (CDP-choline pathway), the primary route for de novo Phosphatidylcholine (PC) synthesis. This guide details the mechanistic basis, experimental protocols, and mass spectrometry (MS) workflows required to utilize Choline-d9 for high-fidelity metabolic flux analysis.

Part 1: Mechanistic Foundation

The Kennedy Pathway vs. PEMT

Phosphatidylcholine (PC) is synthesized via two distinct routes. Differentiating between them is critical for interpreting metabolic data.

-

The Kennedy Pathway (CDP-Choline):

-

Substrate: Exogenous or recycled Choline.

-

Mechanism: Choline

Phosphocholine -

Tracer Fate: Methyl-d9-choline is incorporated intact. The choline headgroup retains all 9 deuterium atoms (

). -

MS Signature: The phosphocholine headgroup fragment shifts from

184 (endogenous) to

-

-

The PEMT Pathway (Liver-Specific):

-

Substrate: Phosphatidylethanolamine (PE) + S-Adenosylmethionine (SAM).

-

Mechanism: Sequential methylation of PE to PC.

-

Tracer Fate: If Choline-d9 is oxidized to Betaine-d9, it donates methyl groups to the SAM pool. However, this results in

-methyl groups. PC synthesized via PEMT using this recycled label will carry +3 Da or +6 Da shifts, rarely +9 Da in short pulses. -

Conclusion: The

193 fragment is highly specific for de novo synthesis via the Kennedy pathway, eliminating crosstalk from the PEMT pathway.

-

Visualization: Pathway Specificity

The following diagram illustrates the differential routing of the Choline-d9 tracer.

Figure 1: Differential metabolic fate of Methyl-d9-choline. The Kennedy pathway incorporates the intact d9-headgroup (m/z 193), while the oxidation/PEMT pathway recycles methyl groups, typically generating d3-labeled species (m/z 187).

Part 2: Experimental Protocol (Pulse-Chase)

Experimental Design

To measure Fractional Synthesis Rate (FSR) , a pulse-chase or continuous labeling approach is used.

-

Pulse Duration: 1–4 hours (fast turnover) to 24 hours (steady state).

-

Concentration: 20–50 µM Choline-d9 (physiological) or matching the formulation of the culture media (e.g., DMEM contains 28 µM choline).

-

Expert Insight: Avoid "tracer shock." If your media contains 28 µM unlabeled choline, do not spike 1 mM d9-choline on top. Instead, replace the media with a formulation where natural choline is substituted 1:1 with Choline-d9.

-

Step-by-Step Workflow

Step 1: Cell Labeling

-

Seed cells (e.g., HepG2, HeLa) to 70% confluence.

-

Wash 2x with warm PBS to remove extracellular unlabeled choline.

-

Add Labeling Medium : Choline-free DMEM supplemented with 28 µM Methyl-d9-choline chloride + 10% Dialyzed FBS.

-

Note: Dialyzed FBS is crucial to remove endogenous choline present in serum.

-

-

Incubate for designated timepoints (e.g., 0, 1, 2, 4, 8 hours).

-

Quench metabolism: Rapidly aspirate media and wash with ice-cold PBS.

Step 2: Lipid Extraction (Modified Bligh-Dyer)

Standard extraction is preferred to ensure recovery of all PC species.

-

Add 800 µL ice-cold Methanol:Chloroform (2:1 v/v) directly to the plate.

-

Scrape cells and transfer to a glass vial (Teflon-lined cap).

-

Vortex 30s. Add 250 µL Chloroform and 250 µL Water .

-

Centrifuge at 3,000 x g for 5 mins to induce phase separation.

-

Collect the lower organic phase (lipids).

-

Dry under nitrogen stream and reconstitute in Methanol:Chloroform (9:1) for MS injection.

Step 3: LC-MS/MS Analysis

This is the critical detection step. We utilize the diagnostic headgroup fragmentation.[2]

-

Ionization: ESI Positive Mode (+).

-

Scan Type: Precursor Ion Scan (PIS).

-

Scan A: Precursors of

184 (Endogenous PC). -

Scan B: Precursors of

193 (Newly Synthesized d9-PC).

-

-

Alternative (High Res): Full Scan MS1 on Orbitrap/Q-TOF. Look for the +9.056 Da mass shift in the parent ion (e.g., PC 34:1 [M+H]+

).

Part 3: Data Analysis & Interpretation

Identification of Species

Data processing involves matching lipid side-chains (sum composition) with their labeling status.

| Lipid Species | Unlabeled Parent ( | Fragment ( | d9-Labeled Parent ( | Fragment ( |

| PC 32:0 | 734.6 | 184.1 | 743.6 | 193.1 |

| PC 34:1 | 760.6 | 184.1 | 769.6 | 193.1 |

| PC 36:2 | 786.6 | 184.1 | 795.6 | 193.1 |

Calculating Fractional Synthesis Rate (FSR)

For each lipid species

-

Interpretation:

-

High Enrichment: Rapid turnover (e.g., PC 32:0 often turns over faster than polyunsaturated species).

-

Lag Time: A delay in d9-PC appearance suggests a bottleneck at CCT (CTP:phosphocholine cytidylyltransferase), the rate-limiting enzyme.

-

Part 4: Technical Workflow Visualization

Figure 2: End-to-end workflow for Methyl-d9-choline flux analysis. Critical control points include the use of dialyzed FBS and specific Precursor Ion Scans (PIS).

References

-

Postle, A. D., et al. (2011). "Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers." Journal of Lipid Research.

-

Pynn, C. J., et al. (2011). "Specific isotopologue profiling of the Kennedy pathway using choline-d9." Analytical Chemistry.

-

Ejsing, C. S., et al. (2009). "Global analysis of the yeast lipidome by quantitative shotgun mass spectrometry." Proceedings of the National Academy of Sciences.

-

Hunt, A. N., et al. (2001). "Stable isotope evaluation of the synthesis and secretion of surfactant phosphatidylcholine in newborn infants." American Journal of Respiratory and Critical Care Medicine.

-

Nishimune, A., et al. (2020). "Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways." International Journal of Molecular Sciences.

Methyl-d9-choline CAS number and physicochemical properties

Technical Monograph: Methyl-d9-choline (Choline-d9) Precision Deuterated Standards for Metabolomics and Bioanalytical Quantitation

Executive Summary

Methyl-d9-choline (Choline-d9) is the gold-standard stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of choline and its downstream metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Characterized by the deuteration of all three

This guide details the physicochemical specifications, handling protocols, and validated experimental workflows for integrating Choline-d9 into high-throughput drug development and metabolic flux analysis.

Part 1: Chemical Identity & Physicochemical Properties[1]

The precise characterization of Choline-d9 is critical for calculating accurate concentrations in stock solutions. The chloride salt is the most common form due to its water solubility and stability, though bromide salts are occasionally used in synthesis.

Nomenclature & Identification

| Parameter | Specification |

| Common Name | Choline-d9 Chloride; Methyl-d9-choline Chloride |

| IUPAC Name | 2-hydroxy- |

| CAS Number (Chloride) | 61037-86-3 |

| CAS Number (Bromide) | 285979-71-7 |

| CAS Number (Parent) | 147027-82-9 (Cation only) |

| Chemical Formula | |

| SMILES | [Cl-].[2H]C([2H])([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Physicochemical Specifications

| Property | Value / Description | Technical Note |

| Molecular Weight | 148.68 g/mol | Compare to unlabeled Choline Cl (139.62 g/mol ).[1] |

| Isotopic Purity | Critical to prevent "M+0" contribution to the analyte signal. | |

| Appearance | White, crystalline hygroscopic powder | Must be stored in a desiccator. |

| Melting Point | 302–305 °C (Decomposes) | High thermal stability prior to decomposition. |

| Solubility | Water: | Highly polar; ideal for aqueous biological matrices. |

| pKa | ~13.9 (Alcoholic -OH) | Quaternary amine is permanently charged (pH independent). |

Part 2: Technical Deep Dive – Stability & Handling

Hygroscopicity & Stock Preparation

Choline-d9 chloride is extremely hygroscopic. Weighing errors are the primary source of quantitation bias.

-

Protocol: Equilibrate the vial to room temperature before opening to prevent condensation. Weigh rapidly into a pre-tared vessel or use whole-vial dissolution (gravimetric preparation) for maximum accuracy.

-

Solvent: Prepare primary stock solutions (e.g., 10 mM) in LC-MS grade water or 0.1% Formic Acid in water.

-

Stability: Aqueous stocks are stable for 6 months at -20°C. Avoid alkaline pH (>8.0), which can induce Hofmann elimination or degradation.

Isotopic Stability

The deuterium labels are located on the quaternary ammonium methyl groups. These positions are chemically inert under standard biological extraction conditions (acidic precipitation, methanol extraction). Unlike protons adjacent to carbonyls, these methyl deuterons do not undergo exchange with solvent protons, ensuring the mass tag remains intact throughout the analytical workflow.

Part 3: Analytical Applications & Mechanisms

Mass Spectrometry: The "Mass Shift" Strategy

In LC-MS/MS, Choline-d9 serves two roles:

-

Correction for Matrix Effects: It co-elutes with endogenous choline, experiencing the exact same ionization suppression or enhancement from the biological matrix.

-

Quantification: The +9 Da shift moves the precursor ion from

104 (Endogenous) to

Fragmentation Pathway (MRM Transitions):

-

Precursor:

(Quaternary ammonium, no protonation needed). -

Product: Loss of trimethylamine (neutral loss of 59 Da for unlabeled, 68 Da for d9).

-

Primary Transition:

(Characteristic trimethylamine-d9 fragment).

Metabolic Flux Analysis (Tracing)

In metabolic studies, Choline-d9 traces the synthesis of Phosphatidylcholine (PC).

-

Kennedy Pathway: Choline-d9 is incorporated directly into PC, resulting in PC molecules with a +9 Da headgroup.

-

PEMT Pathway: If Choline-d9 is oxidized to Betaine-d9 and used as a methyl donor, the deuterium labels are distributed into the methionine pool, appearing as +3 Da or +6 Da isotopologues in newly synthesized PC.[2]

Part 4: Experimental Protocol (LC-MS/MS)

Objective: Absolute quantitation of Choline in human plasma using Choline-d9 as an Internal Standard.

Reagents

-

IS Working Solution: 5 µM Choline-d9 in Acetonitrile (ACN).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile.

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of IS Working Solution (Choline-d9). Vortex briefly.

-

Precipitate: Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio).

-

Vortex: Mix vigorously for 30 seconds to disrupt protein binding.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Dilute: Transfer 100 µL of supernatant to an LC vial. Dilute 1:1 with Mobile Phase B (to match initial LC conditions).

LC-MS/MS Conditions (HILIC Mode)

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Atlantis HILIC Silica or BEH Amide), 2.1 x 100 mm, 1.7 µm.

-

Rationale: Choline is too polar for standard C18 retention. HILIC provides retention and superior peak shape.

-

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 90% B (Isocratic loading)

-

1-4 min: 90% B

60% B (Linear Gradient) -

4-6 min: 60% B (Hold)

-

6.1 min: 90% B (Re-equilibration)

-

Mass Spectrometry Parameters (ESI+)

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |

| Choline (Endogenous) | 104.1 | 60.1 | 30 | 20 |

| Choline-d9 (IS) | 113.1 | 69.1 | 30 | 20 |

Part 5: Visualization

Figure 1: Chemical Structure & Fragmentation Logic

This diagram illustrates the structure of Choline-d9 and the specific bond cleavage that generates the quantitation fragment in MS/MS.

Caption: Structural fragmentation of Choline-d9. The stable N-methyl deuteration yields a distinct m/z 69 fragment.

Figure 2: Metabolic Fate & Tracing Workflow

This flowchart demonstrates how Choline-d9 is used to distinguish metabolic pathways.

Caption: Metabolic fate of Choline-d9. It tracks direct phospholipid synthesis vs. methyl-group donation.

References

-

Koc, H., et al. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Waters Corporation. (2020). A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry.[3] Application Note. Retrieved from [Link]

-

Holm, P. I., et al. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. Retrieved from [Link]

Sources

Precision Quantification in Mass Spectrometry: The Strategic Advantage of Methyl-d9-Choline

Executive Summary: The Analytical Mandate for Isotopic Fidelity

In the realm of targeted metabolomics and pharmacokinetic (PK) profiling, the quantification of highly polar, low-molecular-weight endogenous compounds presents a unique set of analytical challenges. Choline—a quaternary ammonium salt essential for lipid metabolism, neurotransmitter synthesis, and methyl group donation—is notoriously difficult to quantify accurately due to severe matrix effects in electrospray ionization (ESI) and poor retention on standard reverse-phase columns.

To achieve absolute quantification, the deployment of a stable isotope-labeled internal standard (SIL-IS) is not merely recommended; it is analytically mandatory. Among the available isotopes, Methyl-d9-choline has emerged as the gold standard[1]. By replacing the nine protons on the trimethylamine moiety with deuterium, scientists create a self-validating analytical system that nullifies matrix suppression, prevents isotopic cross-talk, and ensures high-fidelity data across complex biological matrices.

The Mechanistic Superiority of Methyl-d9-Choline

Mass Shift Dynamics and the +9 Da Advantage

Native choline has a monoisotopic mass of 104.1 Da. In highly concentrated biological samples (such as hepatic tissue or plasma), the natural isotopic envelope of native choline (driven by naturally occurring ¹³C, ¹⁵N, and ²H) can easily extend to M+2 or M+3 at trace levels.

Using a +3 Da or +4 Da labeled standard introduces the risk of isotopic cross-talk , where the heavy tail of the endogenous analyte bleeds into the internal standard’s detection channel, artificially deflating the calculated concentration. Methyl-d9-choline provides a massive +9 Da mass shift (m/z 113.1), completely isolating the internal standard from the native analyte's isotopic envelope. This ensures a strictly linear dynamic range over 3 to 4 orders of magnitude.

ESI Matrix Effect Nullification via Co-elution

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix components co-eluting with the target analyte compete for charge in the ESI source, leading to ion suppression. Because the deuterium labels in Methyl-d9-choline are located on the hydrophobic methyl groups rather than the polar hydroxyl tail, the molecule's overall polarity remains virtually identical to native choline.

When analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC), native choline and Methyl-d9-choline co-elute perfectly[2]. Consequently, both molecules experience the exact same matrix suppression environment at the exact same millisecond in the ESI source. By quantifying the ratio of the native signal to the IS signal, the matrix effect is mathematically canceled out.

Critical Applications in Modern Bioanalysis

Methyl-d9-choline is deployed across several critical research vectors:

-

Neurotransmitter Mapping: Choline is the direct precursor to acetylcholine. Dual quantification of choline and acetylcholine in cerebrospinal fluid (CSF) or brain homogenates relies on d9-choline to establish accurate baseline turnover rates.

-

Lipidomics & Membrane Biosynthesis: Choline is partitioned into the CDP-choline pathway to synthesize phosphatidylcholine (PC). Researchers use Methyl-d9-choline as an in vivo tracer to monitor fetal development and maternal choline partitioning during pregnancy[3].

-

The Microbiome-Host Axis: Dietary choline is metabolized by gut microbiota into trimethylamine (TMA), which is oxidized in the liver to the pro-atherosclerotic metabolite TMAO. Methyl-d9-choline is used to track this specific microbiota-driven biotransformation[4].

Metabolic pathways of choline demonstrating its multi-system biological significance.

Quantitative Data and MRM Parameters

To ensure optimal sensitivity, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is utilized. The fragmentation of choline yields a prominent product ion corresponding to the loss of acetaldehyde, leaving the trimethylamine fragment. For Methyl-d9-choline, this fragment retains all nine deuteriums.

Table 1: Optimized LC-MS/MS MRM Parameters for Choline Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (HILIC) | Isotopic Purity |

| Choline (Native) | 104.1 | 60.1 | 15 | ~2.5 min | N/A |

| Methyl-d9-Choline (IS) | 113.1 | 69.1 | 15 | ~2.5 min | ≥ 99% |

(Note: Parameters are generalized for standard ESI+ triple quadrupole systems. Collision energies may require minor tuning based on the specific instrument vendor).

Self-Validating Experimental Protocol: Plasma Choline Quantification

The following protocol outlines a highly robust, self-validating extraction methodology for human plasma. The core philosophy of this protocol is causality-driven validation : by introducing the internal standard at the very first step, any downstream volumetric losses or extraction inefficiencies affect the native analyte and the IS equally, preserving the quantitative ratio.

Step 1: Matrix Aliquoting and IS Spiking

-

Action: Transfer 50 µL of raw plasma to a 1.5 mL microcentrifuge tube. Immediately spike with 10 µL of Methyl-d9-choline working standard (e.g., 50 µM in LC-MS grade water).

-

Causality: Spiking the IS directly into the raw biological matrix before protein precipitation ensures the deuterated standard equilibrates with the endogenous proteins, mimicking the exact binding and recovery dynamics of native choline.

Step 2: Protein Precipitation (Extraction)

-

Action: Add 200 µL of ice-cold Acetonitrile/Methanol (80:20, v/v) containing 0.1% formic acid. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Causality: The high organic solvent ratio rapidly denatures plasma proteins, breaking non-covalent protein-analyte bonds. The addition of formic acid maintains choline's quaternary amine in a fully ionized state, maximizing its solubility in the organic supernatant while precipitating heavy molecular weight interferents[5].

Step 3: Supernatant Transfer and Dilution

-

Action: Transfer 100 µL of the cleared supernatant to an LC-MS autosampler vial. Dilute with 100 µL of LC-MS grade water.

-

Causality: Injecting highly organic extracts directly into a HILIC system can cause solvent-induced band broadening. Diluting the extract with water matches the sample diluent more closely to the initial aqueous-heavy mobile phase conditions of the HILIC gradient, ensuring sharp, symmetrical chromatographic peaks.

Step 4: HILIC-MS/MS Analysis

-

Action: Inject 2 µL onto an Atlantis HILIC Silica column (or equivalent). Run an isocratic or shallow gradient using Mobile Phase A (15 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (Acetonitrile).

-

Causality: Standard C18 columns fail to retain the highly hydrophilic choline molecule, causing it to elute in the solvent void where ion suppression is most severe. HILIC provides excellent retention. The acidic pH of the mobile phase ensures consistent ionization and peak shape.

Self-validating LC-MS/MS workflow utilizing Methyl-d9-choline for matrix effect nullification.

References

-

Title: Pregnancy alters choline dynamics: results of a randomized trial using stable isotope methodology in pregnant and nonpregnant women Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Choline in Whole Blood and Plasma: Sample Preparation and Stability Source: Clinical Chemistry (via Oxford Academic) URL: [Link]

-

Title: High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS Source: Frontiers in Nutrition URL: [Link]

-

Title: Potential of phenolic compounds and their gut microbiota-derived metabolites to reduce microbial TMA formation Source: ChemRxiv URL: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. scispace.com [scispace.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Frontiers | High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS and Its Application [frontiersin.org]

Choosing the Right Tool: A Guide to Methyl-d9-choline vs. Choline-d4 for Advanced Metabolomics Profiling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled analogs of choline are indispensable tools in metabolomics for quantifying endogenous choline levels and elucidating complex metabolic pathways. The choice between different isotopologues, specifically Methyl-d9-choline and Choline-d4, is critical and depends entirely on the research question at hand. This technical guide provides an in-depth analysis of these two tracers, comparing their physicochemical properties, distinct metabolic fates, and ideal applications. We will explore how the unique labeling pattern of Methyl-d9-choline makes it the superior choice for investigating one-carbon metabolism and distinguishing between the CDP-choline and PEMT pathways for phosphatidylcholine synthesis. Conversely, we will detail why Choline-d4's enhanced stability against oxidation makes it a robust internal standard for accurate quantification. This guide offers field-proven insights, step-by-step experimental protocols, and a clear decision-making framework to empower researchers to select the optimal tracer for their metabolomics studies, ensuring data of the highest accuracy and biological relevance.

Introduction: The Central Role of Choline and Isotopic Tracers

Choline is an essential, water-soluble nutrient vital for numerous physiological functions.[1] It serves as a cornerstone for the synthesis of phospholipids like phosphatidylcholine (PC) and sphingomyelin, which are fundamental to the structural integrity of cell membranes.[2] Furthermore, choline is the precursor to the neurotransmitter acetylcholine, critical for memory, muscle control, and mood regulation.[2][3] Its metabolic significance extends to lipid transport and, crucially, to methyl group metabolism through its oxidation product, betaine, which links it directly to the folate and methionine cycles.[4][5] Given that choline deficiency is linked to conditions like nonalcoholic fatty liver disease (NAFLD) and neurodegenerative diseases, understanding its metabolism is paramount.[6]

Metabolomics, the large-scale study of small molecules, relies on precise and accurate quantification to unravel the complexities of biological systems.[7] However, analytical variability arising from sample preparation, matrix effects, and instrument performance can obscure true biological changes.[8] The use of stable isotope-labeled internal standards (IS) is the gold standard for mitigating these issues.[7][9] These standards, which are chemically identical to the analyte but differ in mass, are added to samples to normalize for variations throughout the analytical workflow, enabling reliable quantification.[8]

Among the available tracers for choline, Methyl-d9-choline (d9-choline) and Choline-d4 (d4-choline) are two of the most common deuterated forms. Their structural differences, while subtle, lead to profoundly different behaviors and applications in metabolic studies. This guide will dissect these differences to provide a clear rationale for choosing one over the other.

Physicochemical and Spectrometric Properties: A Head-to-Head Comparison

The fundamental difference between d9-choline and d4-choline lies in the position of the deuterium atoms. In d9-choline, all nine hydrogen atoms on the three methyl groups are replaced with deuterium.[10] In d4-choline, the four hydrogen atoms on the ethanol backbone (the two carbons between the nitrogen and oxygen atoms) are substituted.[11][12] This distinction dictates their mass shift and, more importantly, their metabolic tracing capabilities.

| Property | Methyl-d9-choline | Choline-d4 | Rationale & Significance |

| Labeling Position | Trimethyl group (-N(CD₃)₃) | Ethanol backbone (-CD₂-CD₂-) | This is the core difference that determines the tracer's utility. The d9 label tracks the methyl groups, while the d4 label tracks the choline backbone. |

| Chemical Formula | C₅H₅D₉ClNO | C₅H₁₀D₄ClNO | Reflects the number and position of deuterium atoms. |

| Molecular Weight | 148.68 g/mol [10] | 143.65 g/mol [11] | The higher number of deuterium atoms gives d9-choline a greater molecular weight. |

| Mass Shift (vs. d0) | M+9 | M+4[11] | A larger mass shift is generally preferable in mass spectrometry to minimize potential isotopic overlap from the natural abundance of ¹³C in the unlabeled analyte.[7] |

| Isotopic Purity | Typically ≥98 atom % D | Typically ≥98 atom % D[11] | High isotopic purity is essential to prevent interference from unlabeled or partially labeled species. |

| Primary Application | Metabolic flux analysis (one-carbon metabolism), pathway discrimination (PEMT vs. CDP-choline) | Internal standard for quantification of endogenous choline | The choice of application is a direct consequence of the labeling position and metabolic fate. |

Metabolic Fate and Tracer Specificity: Following the Atoms

The true power of these tracers is revealed when they enter the complex web of choline metabolism. Their distinct labeling patterns allow researchers to ask fundamentally different biological questions.

Choline is metabolized via several key pathways:

-

The CDP-Choline Pathway: Choline is phosphorylated, converted to CDP-choline, and then used to synthesize phosphatidylcholine (PC). This pathway incorporates the entire choline molecule.[5]

-

Oxidation to Betaine: In the liver and kidneys, choline is oxidized to betaine. Betaine then serves as a critical methyl donor, converting homocysteine to methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAM).[5][13]

-

The PEMT Pathway: Phosphatidylethanolamine (PE) is methylated three times, using SAM as the methyl donor, to form PC. This pathway generates PC de novo without using the intact choline molecule as a direct precursor.[5][14]

Methyl-d9-choline: The One-Carbon Metabolism Tracer

When d9-choline is metabolized, its fate provides a wealth of information.

-

Intact Incorporation: If d9-choline is used in the CDP-choline pathway, the resulting PC will be labeled as d9-PC.[5][15]

-

Methyl Group Tracking: If d9-choline is oxidized to d9-betaine, it donates a labeled methyl group (CD₃) to homocysteine, forming d3-methionine and subsequently d3-SAM. This d3-SAM can then be used in numerous methylation reactions, including the PEMT pathway, to produce d3-PC.[16] The remaining d6-dimethylglycine (d6-DMG) continues down the one-carbon pathway.[15]

This unique property allows researchers to simultaneously measure the flux through the CDP-choline pathway (by measuring d9-PC) and the PEMT pathway (by measuring d3-PC), providing a complete picture of PC synthesis.[15][16]

Choline-d4: The Stable Backbone Tracer

The deuterium labels on the backbone of Choline-d4 are not transferred during methyl donation. Therefore, d4-choline primarily acts as a tracer for the intact choline molecule.

-

Kinetic Isotope Effect: The carbon-deuterium (C-D) bonds on the ethanol backbone are stronger than the corresponding carbon-hydrogen (C-H) bonds. This "kinetic isotope effect" makes d4-choline more resistant to oxidation by the enzyme choline oxidase.[17] Studies have shown that deuteration significantly protects against oxidation, making d4-choline more metabolically stable than unlabeled choline or even d9-choline in this regard.[17][18]

This enhanced stability is a highly desirable characteristic for an internal standard. Because it behaves almost identically to endogenous choline during sample extraction and ionization but is less prone to metabolic degradation during in-vivo or in-vitro experiments, it provides a more stable reference for accurate quantification.[17][18]

Caption: Standard workflow for metabolomics analysis.

Protocol 1: Sample Preparation

Objective: To extract choline and its metabolites from a biological matrix (e.g., plasma) and add the internal standard for quantification.

Materials:

-

Biological sample (e.g., 50 µL plasma)

-

Internal Standard Stock Solution (e.g., 1 µg/mL d4-choline or d9-choline in water)

-

Extraction Solvent (e.g., Acetonitrile with 0.1% formic acid)

-

Microcentrifuge tubes, pipettes, centrifuge

Procedure:

-

Thaw Samples: Thaw frozen plasma samples on ice to prevent degradation.

-

Aliquot Sample: Pipette 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.

-

Spike Internal Standard: Add a precise volume (e.g., 10 µL) of the internal standard stock solution to the plasma. The amount should be chosen to be within the linear range of the instrument and ideally close to the expected endogenous concentration of the analyte. [19]4. Vortex: Briefly vortex the tube to ensure complete mixing of the internal standard with the sample.

-

Protein Precipitation: Add 4 parts of ice-cold extraction solvent (e.g., 200 µL of acetonitrile) to the sample.

-

Vortex Thoroughly: Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.

-

Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant containing the metabolites to a new tube or an HPLC vial for analysis. Avoid disturbing the protein pellet.

-

Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of mobile phase-compatible solvent.

Protocol 2: LC-MS/MS Method Parameters

Objective: To separate choline metabolites using chromatography and detect them with high specificity and sensitivity using a triple quadrupole mass spectrometer.

Instrumentation:

-

Liquid Chromatography System (e.g., Agilent, Waters, Sciex)

-

Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, Sciex QTRAP) [20] Chromatography (HILIC is preferred for polar metabolites like choline): [20]* Column: A HILIC column (e.g., Agilent Poroshell 120 HILIC-Z, 2.1 × 100 mm, 2.7 µm). [20]* Mobile Phase A: Water with 10 mM ammonium acetate, pH 4.5. [20]* Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient might start at high organic (e.g., 90% B) and ramp down to increase elution of polar compounds.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry (Positive Ion Electrospray Ionization - ESI+): The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides excellent specificity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Choline (d0) | 104.1 | 60.1 | The 60.1 fragment is the characteristic trimethylamine headgroup. |

| Choline-d4 | 108.1 | 60.1 | The fragment is the same as d0 because the label is on the backbone, which is lost. [21] |

| Methyl-d9-choline | 113.1 | 69.1 | The fragment is d9-trimethylamine, reflecting the labeled methyl groups. [22] |

| Betaine | 118.1 | 59.1 | |

| d9-Betaine | 127.1 | 68.1 | |

| Phosphatidylcholine | Varies | 184.1 | This is a precursor ion scan, as all PC species share the same phosphocholine headgroup. |

| d9-Phosphatidylcholine | Varies | 193.1 | Precursor ion scan for the d9-labeled phosphocholine headgroup. [22] |

Conclusion: A Strategic Decision Framework

The selection of an isotopic tracer for choline metabolomics is a critical decision that directly impacts the quality and scope of the resulting data. This guide has illuminated the distinct advantages and specific use cases for Methyl-d9-choline and Choline-d4.

-

Choose Methyl-d9-choline when your primary objective is to understand the dynamics of choline metabolism. Its ability to trace the fate of the methyl groups is unparalleled for dissecting the contributions of the CDP-choline and PEMT pathways to PC synthesis and for quantifying flux through one-carbon metabolism. [5][15][16]

-

Choose Choline-d4 when your primary objective is the highly accurate and robust quantification of endogenous choline. Its deuterated backbone confers greater stability against enzymatic oxidation, making it the superior choice for an internal standard where metabolic inertness is paramount. [17][18] By aligning the choice of tracer with the specific biological question, researchers can harness the full power of mass spectrometry-based metabolomics to generate precise, reliable, and mechanistically insightful data in the study of health and disease.

References

- The Importance of Gut Microbiota on Choline Metabolism in Neurodegenerative Diseases. (2024). Vertex AI Search.

- Bench to Bedside Development of [18F]Fluoromethyl-(1,2-2H4)choline ([18F]D4-FCH) - PMC.

- A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Thermo Fisher Scientific.

- Choline metabolites. Scilit.

- Choline: An Essential Nutrient for Human Health - PMC.

- Choline—An Essential Nutrient with Health Benefits and a Signaling Molecule. MDPI.

- Choline and its metabolites are differently associated with cardiometabolic risk factors, history of cardiovascular disease, and MRI-documented cerebrovascular disease in older adults - PMC.

- How Much Internal Standard Should Be Added in Targeted Metabolomics?. Mtoz Biolabs.

- Metabolic fate of the orally consumed deuterium-labeled choline.

- Choline metabolome response to prenatal choline supplementation across pregnancy: A randomized controlled trial - PMC.

- The metabolic fate of deuterium-labeled choline in gestating and lact

- Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies.

- Choline chloride-1,1,2,2-d4. Sigma-Aldrich.

- Metabolic fate of orally consumed deuterium-labelled choline.

- Internal Standards in metabolomics. IsoLife.

- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter

- Different choline supplement metabolism in adults using deuterium labelling - PMC.

- Two methods for assessment of choline status in a randomized crossover study with varying dietary choline intake in people. The American Journal of Clinical Nutrition.

- Mass spectrometric analysis of surfactant metabolism in human volunteers using deuteri

- Methyl-D9-choline chloride. MedKoo.

- Choline chloride-1-¹³C,1,1,2,2-d₄. Sigma-Aldrich.

- Evaluation of deuterated 18F- and 11C-labeled choline analogs for cancer detection by positron emission tomography - PMC.

- Variations in GC–MS Response Between Analytes and Deuterated Analogs.

- A simplified diagram of the metabolic fate of maternal dietary choline...

- Oxygen-18 and Deuterium Labeling Studies of Choline Oxid

- Choline-d4 Chloride. LGC Standards.

- Postprandial gut microbiota-driven choline metabolism links dietary cues to adipose tissue dysfunction - PMC.

- Importance of Utilizing Natural Isotopologue Transitions in Expanding the Linear Dynamic Range of LC-MS/MS Assay for Small-Molecule Pharmacokinetic Sample Analysis – A mini-review - PMC.

- Choline-d4 chloride. MedchemExpress.

- The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. LCGC North America.

- Choline metabolism and its implic

- Choline chloride (trimethyl-D₉, 98%).

- Choline chloride-(trimethyl-d9). Sigma-Aldrich.

- Choline Metabolites and Derivatives Analysis.

- Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. LabRulez LCMS.

- Different choline supplement metabolism in adults using deuterium labelling. PubMed.

- Choline-d9 chloride. MedchemExpress.

- Schematic illustration of the incorporation of methyl-D9 choline in to...

- Oral Intake of Deuterated Choline at Clinical Dose for Metabolic Imaging of Brain Tumors.

Sources

- 1. Choline Metabolites and Derivatives Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. mdpi.com [mdpi.com]

- 3. Choline: An Essential Nutrient for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Choline and its metabolites are differently associated with cardiometabolic risk factors, history of cardiovascular disease, and MRI-documented cerebrovascular disease in older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. iroatech.com [iroatech.com]

- 9. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 10. medkoo.com [medkoo.com]

- 11. 氯化胆碱-1,1,2,2-d4 ≥98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Choline metabolome response to prenatal choline supplementation across pregnancy: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bench to Bedside Development of [18F]Fluoromethyl-(1,2-2H4)choline ([18F]D4-FCH) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of deuterated 18F- and 11C-labeled choline analogs for cancer detection by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How Much Internal Standard Should Be Added in Targeted Metabolomics? | MtoZ Biolabs [mtoz-biolabs.com]

- 20. lcms.labrulez.com [lcms.labrulez.com]

- 21. Postprandial gut microbiota-driven choline metabolism links dietary cues to adipose tissue dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Bioavailability Studies Using Methyl-d9-choline Tracers

Abstract

The assessment of bioavailability is a critical component in drug development and nutritional science, providing essential insights into the fraction of an administered dose that reaches systemic circulation. Stable isotope tracers have emerged as a powerful tool in these evaluations, offering a safe and precise method for tracking the metabolic fate of a compound. Among these, Methyl-d9-choline ([2H]C₅H₅D₉ClNO) has proven to be an invaluable tracer for investigating the bioavailability and pharmacokinetics of choline and its derivatives. This guide provides a comprehensive technical overview of the principles, methodologies, and applications of Methyl-d9-choline in bioavailability studies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced technique to gain a deeper understanding of choline metabolism and the efficacy of choline-based interventions.

Introduction: The Significance of Choline and the Need for Precise Bioavailability Assessment

Choline is an essential nutrient vital for numerous physiological processes, including neurotransmitter synthesis (acetylcholine), cell membrane integrity (phosphatidylcholine), lipid metabolism, and methyl-group donation.[1][2] Its deficiency has been linked to liver and muscle damage, while adequate intake is crucial during critical life stages such as pregnancy for fetal brain development. Given its importance, various forms of choline supplements are available, including choline chloride, choline bitartrate, and phosphatidylcholine.[3][4]

However, the extent to which these different forms are absorbed and utilized by the body can vary significantly. This necessitates robust bioavailability studies to determine the rate and extent of absorption. Traditional bioavailability studies often rely on measuring plasma concentrations after a single dose, but this approach can be confounded by endogenous levels of the compound. The use of stable isotope-labeled tracers, such as Methyl-d9-choline, overcomes this limitation by allowing for the precise differentiation between the exogenously administered compound and the endogenous pool.[5]

The Rationale for Using Methyl-d9-choline as a Tracer

Methyl-d9-choline is a form of choline where the nine hydrogen atoms on the three methyl groups are replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[6] This isotopic labeling provides several key advantages in a research setting:

-

Safety: As a stable isotope, it does not emit radiation, making it safe for use in human studies, including in vulnerable populations like pregnant women.[2]

-

Chemical Equivalence: The deuterated form is chemically and biologically identical to its unlabeled counterpart, ensuring it follows the same metabolic pathways.

-

Distinct Mass: The increased mass due to the deuterium atoms allows for its unambiguous detection and quantification using mass spectrometry, distinguishing it from endogenous choline.[7][8]

-